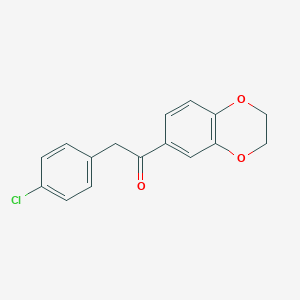![molecular formula C16H16O3 B5745250 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one, also known as PFC, is a natural compound found in certain plant species. It has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, studies have suggested that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one exerts its effects through multiple pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor involved in inflammation and cancer. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce cell cycle arrest and apoptosis in cancer cells. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). In vivo studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation in animal models of various diseases.
実験室実験の利点と制限
One advantage of using 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to be relatively stable and easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential in the treatment of neurodegenerative disorders. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation, which are implicated in these diseases. Further research is needed to determine its efficacy in animal models of neurodegenerative disorders.
合成法
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can be synthesized through a multi-step process starting from 2,3-dihydroxybenzaldehyde. The process involves several reactions, including condensation, cyclization, and oxidation. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to protect against oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease, neurodegenerative disorders, and diabetes.
特性
IUPAC Name |
2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVOGXUGKSKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

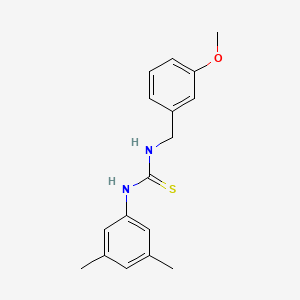
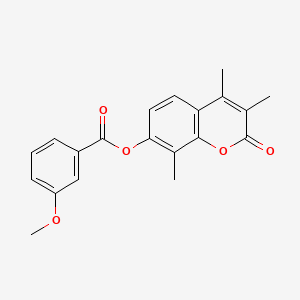
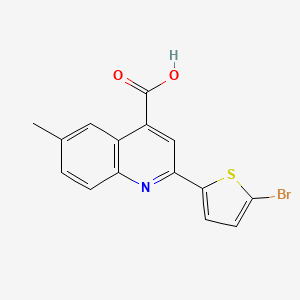
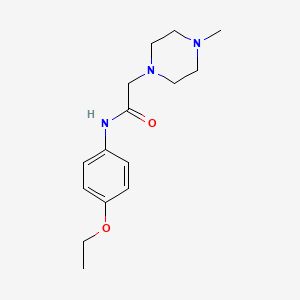
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
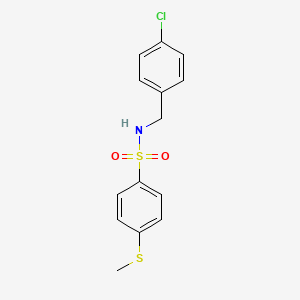
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
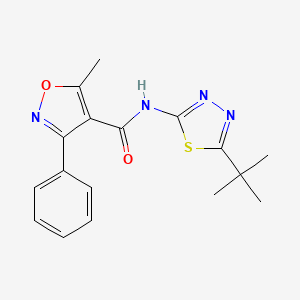
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
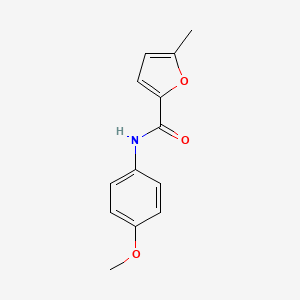
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
